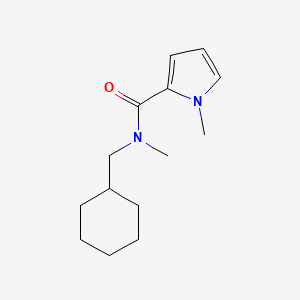
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide, also known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. DMHP has been extensively studied for its potential use as an analgesic and anesthetic agent due to its unique chemical structure and mechanism of action.
作用机制
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a series of signaling pathways that ultimately lead to the inhibition of neurotransmitter release, resulting in pain relief. This compound also has a weak affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of chronic pain. Therefore, this compound may also have potential as a treatment for chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have minimal respiratory depression and sedation compared to traditional opioid analgesics. This compound has a relatively short half-life, which may make it more suitable for use in outpatient settings. However, further studies are needed to determine the safety and efficacy of this compound in humans.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has several limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain a steady concentration in vitro. This compound also has a high affinity for the mu-opioid receptor, which may limit its use in studies that require the selective activation of other receptors.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide. One potential application is as a treatment for chronic pain. This compound's weak affinity for the NMDA receptor may make it a promising candidate for the treatment of chronic pain, which is often resistant to traditional opioid analgesics. Another potential application is as a tool for the study of opioid receptors. This compound's high affinity for the mu-opioid receptor may make it a useful tool for studying the structure and function of this receptor. Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dose and administration route of this compound for the treatment of pain.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use as an analgesic and anesthetic agent. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of pain. This compound's high affinity for the mu-opioid receptor and weak affinity for the NMDA receptor make it a potential treatment for chronic pain. However, further studies are needed to determine the safety and efficacy of this compound in humans.
合成方法
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide can be synthesized through a multistep reaction process starting from 2,3-dimethylphenylacetic acid. The first step involves the conversion of 2,3-dimethylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the piperidine amide. Finally, the piperidine amide is hydrolyzed using hydrochloric acid to yield this compound.
科学研究应用
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. This compound has also been shown to have a low affinity for the delta and kappa opioid receptors, which are responsible for mediating other physiological effects such as respiratory depression and sedation. Therefore, this compound has the potential to provide pain relief without the unwanted side effects associated with traditional opioid analgesics.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-3-5-13(11(10)2)15-14(18)16-8-6-12(17)7-9-16/h3-5,12,17H,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKJJCXKZPECNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)

![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)






![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)